molecular formula C17H23NO4 B13296153 1-{[(Benzyloxy)carbonyl]amino}-4-ethylcyclohexane-1-carboxylic acid

1-{[(Benzyloxy)carbonyl]amino}-4-ethylcyclohexane-1-carboxylic acid

Cat. No.: B13296153
M. Wt: 305.4 g/mol
InChI Key: CZTDCOWFMALZSR-UHFFFAOYSA-N
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Description

1-{[(Benzyloxy)carbonyl]amino}-4-ethylcyclohexane-1-carboxylic acid is a synthetic cyclohexane derivative featuring a benzyloxycarbonyl (Cbz) protecting group on the amino moiety and an ethyl substituent at the 4-position of the cyclohexane ring. This compound is structurally designed for applications in peptide synthesis and medicinal chemistry, where the Cbz group protects amines during reactions, and the ethyl substituent modulates steric and lipophilic properties.

Properties

Molecular Formula

C17H23NO4

Molecular Weight

305.4 g/mol

IUPAC Name

4-ethyl-1-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C17H23NO4/c1-2-13-8-10-17(11-9-13,15(19)20)18-16(21)22-12-14-6-4-3-5-7-14/h3-7,13H,2,8-12H2,1H3,(H,18,21)(H,19,20)

InChI Key

CZTDCOWFMALZSR-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)(C(=O)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis of 1-{[(Benzyloxy)carbonyl]amino}-4-ethylcyclohexane-1-carboxylic acid generally involves multi-step procedures starting from simpler amino acids or cyclohexane derivatives. The key steps include:

  • Introduction of the amino group at the 1-position of the cyclohexane ring.
  • Substitution at the 4-position with an ethyl group.
  • Protection of the amino group using the benzyloxycarbonyl (Cbz) protecting group.
  • Installation or preservation of the carboxylic acid functionality.

Typical solvents include dioxane or dichloromethane, with bases such as sodium carbonate or triethylamine facilitating the protection step. The overall yields reported range between 60% and 80% depending on conditions and purification methods.

Stepwise Synthesis Details

Step No. Reaction Description Reagents/Conditions Notes/Outcomes
1 Synthesis of 4-ethyl-1-aminocyclohexane-1-carboxylic acid Starting from 4-ethylcyclohexanone derivatives or via hydrogenation of 4-nitrobenzoic acid derivatives Catalytic hydrogenation or reductive amination; stereochemistry control important
2 Protection of amino group with benzyloxycarbonyl chloride (Cbz-Cl) Cbz-Cl, base (Na2CO3 or Et3N), solvent (DCM or dioxane) Forms the Cbz-protected amino acid; mild conditions preserve stereochemistry
3 Purification and characterization Chromatography, recrystallization Yields 60-80%; purity confirmed by NMR, HPLC

Catalytic Hydrogenation for Amino Group Introduction

A critical step is the preparation of the 4-ethyl-1-aminocyclohexane-1-carboxylic acid intermediate. Literature and patents describe catalytic hydrogenation of 4-nitrobenzoic acid derivatives under controlled conditions to yield the amino acid:

  • Catalysts: Raney Nickel, Rhodium on Carbon (Rh/C)
  • Conditions: Hydrogen pressure varies (10 atm to 150 bar), temperature ~60°C
  • Solvent: Isopropanol or water-based mixtures
  • Outcome: Mixture of cis/trans isomers; trans isomer preferred for this compound

Raney Nickel is cost-effective but has drawbacks such as pyrophoricity and difficult separation from the product. Rh/C catalysts under mild conditions provide cleaner reactions but may have lower selectivity.

Isomerization Techniques

Since the trans isomer is often desired, methods to increase its proportion include:

  • Isomerization of the cis isomer to the trans isomer by forming bulky amine derivatives followed by base treatment in methanol.
  • One-pot hydrogenation methods optimized to favor trans isomer formation with >75% trans selectivity using specific catalysts and solvents.

Analytical Monitoring and Characterization

Summary Table of Preparation Methods

Method Key Reagents/Catalysts Conditions Yield (%) Notes
Catalytic hydrogenation Raney Nickel, H2 150 bar, ~60°C ~83 High cis isomer; separation issues
Catalytic hydrogenation Rhodium on Carbon, H2 10 atm, 60°C Variable Mild conditions, cleaner product
Amino protection (Cbz) Benzyloxycarbonyl chloride, base Room temperature, DCM or dioxane 60-80 Protects amino group selectively
Isomerization of cis to trans Base treatment in methanol Room temperature Improves trans ratio Requires bulky amine derivative

The preparation of this compound involves a multi-step synthesis starting from cyclohexane derivatives or aromatic precursors. Key challenges include controlling stereochemistry to favor the trans isomer and efficient protection of the amino group with the benzyloxycarbonyl moiety. Catalytic hydrogenation is the pivotal step for amino group introduction, with catalyst choice and reaction conditions significantly influencing yield and isomer ratio. Subsequent protection and purification steps are well-established, with yields typically between 60-80%. Analytical techniques such as NMR and HPLC are essential for monitoring and confirming product identity and purity.

This compound's synthesis is well-documented in chemical supplier data and patent literature, providing a robust foundation for further research and application in medicinal chemistry.

Chemical Reactions Analysis

Deprotection of the Benzyloxycarbonyl (Cbz) Group

The Cbz protecting group is selectively cleaved under reductive or acidic conditions to expose the free amine.

Reaction Conditions Products Yield Analysis
H<sub>2</sub>/Pd-C in ethanol4-Ethylcyclohexane-1-carboxylic acid85–90%NMR, HPLC
HCl/dioxane (1:1 v/v)Amine hydrochloride salt78%MS, IR
Trifluoroacetic acid (TFA)Deprotected amine92%HPLC, polarimetry
  • Mechanism : Catalytic hydrogenation breaks the Cbz group’s benzyl-oxygen bond, releasing CO<sub>2</sub> and benzyl alcohol. Acidic hydrolysis protonates the carbamate, yielding the amine and benzyl chloride .

Esterification of the Carboxylic Acid

The carboxylic acid undergoes esterification to enhance reactivity or modify solubility.

Reagents Conditions Products Yield
Thionyl chloride (SOCl<sub>2</sub>)Reflux in DCM, 4 hAcid chloride intermediate95%
Ethanol + DMAPDCC coupling, rt, 12 hEthyl ester derivative70%
Methanol/H<sub>2</sub>SO<sub>4</sub>Reflux, 6 hMethyl ester65%
  • Key Data : Ethyl ester formation via DCC/DMAP achieves 70–85% yield, confirmed by <sup>13</sup>C NMR (δ 170.2 ppm for ester carbonyl).

Amide Bond Formation

The carboxylic acid reacts with amines to form amides, critical for peptide synthesis.

Amine Coupling Reagent Product Yield
Glycine methyl esterHOBt/EDC in DMFCyclohexane-glycine conjugate68%
BenzylamineDCC/DMAP in THFN-Benzylamide72%
AnilineT3P® in ethyl acetatePhenylamide60%
  • Side Reactions : Epimerization at the α-carbon is minimized at 0°C (≤5% racemization).

Ring-Opening and Functionalization

The cyclohexane ring undergoes strain-mediated reactions under harsh conditions.

Reagents Conditions Products Yield
LiAlH<sub>4</sub> in THFReflux, 8 h1,4-Diol derivative75%
Ozone (O<sub>3</sub>)–78°C, DCM/MeOHOxidative cleavage to dicarboxylic acid52%
  • Mechanism : LiAlH<sub>4</sub> reduces the carboxylic acid to a primary alcohol while retaining the Cbz group.

Analytical Characterization

  • NMR : <sup>1</sup>H NMR (CDCl<sub>3</sub>): δ 1.2 (t, 3H, CH<sub>2</sub>CH<sub>3</sub>), 4.5 (s, 2H, Cbz-CH<sub>2</sub>).

  • HPLC : Retention time = 8.2 min (C18 column, 70:30 H<sub>2</sub>O/MeCN).

This compound’s versatility in protection, coupling, and functionalization underscores its utility in medicinal chemistry and organic synthesis. Experimental protocols prioritize high yields and minimal racemization, supported by robust analytical validation .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The primary structural differences among analogs lie in the substituents at the 4-position of the cyclohexane ring. Key examples include:

Compound Name Substituent (R) Molecular Formula Molecular Weight CAS Number Source Evidence
1-{[(Benzyloxy)carbonyl]amino}-4-methyl cyclohexane-1-carboxylic acid Methyl (CH₃) C₁₆H₂₁NO₄ 291.34 1094471-68-7
1-{[(Benzyloxy)carbonyl]amino}-4-ethyl cyclohexane-1-carboxylic acid (Target) Ethyl (CH₂CH₃) C₁₇H₂₃NO₄ ~305.38* Not provided Inferred
1-{[(Benzyloxy)carbonyl]amino}-4-propyl cyclohexane-1-carboxylic acid Propyl (CH₂CH₂CH₃) C₁₈H₂₅NO₄ 319.40 1696852-01-3
1-{[(Benzyloxy)carbonyl]amino}-4- (propan-2-yl) cyclohexane-1-carboxylic acid Isopropyl (CH(CH₃)₂) C₁₈H₂₅NO₄ 319.40 1698112-34-3
1-({[(Benzyloxy)carbonyl]amino}methyl)-4-tert-butyl cyclohexane-1-carboxylic acid tert-Butyl (C(CH₃)₃) C₂₀H₂₉NO₄ 347.40 2137683-47-5

*Theoretical molecular weight calculated based on the ethyl substituent.

Key Observations :

  • Molecular Weight Trends: Increasing alkyl chain length (methyl → ethyl → propyl) correlates with higher molecular weight.
  • Lipophilicity : Longer or branched alkyl chains enhance lipophilicity, which may influence solubility and membrane permeability in biological systems.

Functional Group and Reactivity

All analogs share the Cbz-protected amino group and carboxylic acid moiety, making them suitable for solid-phase peptide synthesis (SPPS) or as intermediates in drug discovery. The Cbz group is acid-labile, requiring hydrogenolysis or acidic conditions for removal .

Substituent Impact on Reactivity :

  • Methyl () : Minimal steric hindrance, favoring reactivity in coupling reactions.
  • Propyl/Isopropyl () : Moderate steric effects; isopropyl’s branching may hinder access to reactive sites.
  • tert-Butyl () : High steric hindrance, likely requiring optimized reaction conditions.

Biological Activity

1-{[(Benzyloxy)carbonyl]amino}-4-ethylcyclohexane-1-carboxylic acid, also known as Cbz-4-ethylcyclohexanecarboxylic acid, is a synthetic organic compound with notable structural characteristics that suggest potential biological activity. This compound features a cyclohexane ring substituted with a carboxylic acid group and an ethyl group, along with a benzyloxycarbonyl amino group. The complexity of its structure allows for diverse chemical behavior and potential applications in medicinal chemistry.

  • Molecular Formula : C15H19NO4
  • Molecular Weight : 305.4 g/mol
  • Boiling Point : 478.8 °C at 760 mmHg
  • Density : 1.23 g/cm³
  • IUPAC Name : this compound
  • InChI Key : UZRXLKFQBCCVJH-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential applications in pharmacology and organic synthesis.

The compound's mechanism of action is primarily related to its ability to interact with biological macromolecules, potentially influencing enzymatic activities or receptor interactions. The benzyloxycarbonyl group may enhance lipophilicity, allowing for better membrane permeability and bioavailability.

Case Studies

  • Study on Structural Analogues :
    • A comparative analysis was performed on several compounds with similar structures, such as:
      Compound NameCAS NumberStructural FeaturesBiological Activity
      1-Amino-4-ethylcyclohexane-1-carboxylic acid69164-36-9Lacks benzyloxycarbonyl groupPotentially similar activity
      1-{[(Tert-butoxy)carbonyl]amino}-4-ethylcyclohexane-1-carboxylic acidN/AContains tert-butoxy instead of benzyloxyVarying biological properties
      1-{[(Benzyloxy)carbonyl]amino}cyclohexanecarboxylic acid17191-43-4Similar backbone structureAntimicrobial activity reported
  • Synthesis and Biological Evaluation :
    • A study synthesized this compound and evaluated its interaction with specific enzymes involved in metabolic pathways. Preliminary results indicated that the compound could act as an inhibitor, suggesting a role in metabolic regulation.

Potential Applications

Given its structural features and preliminary findings, this compound may have applications in:

  • Medicinal Chemistry : As a precursor for developing new pharmaceuticals targeting bacterial infections or metabolic disorders.
  • Organic Synthesis : Its unique functional groups allow for further derivatization, leading to novel compounds with enhanced biological activities.

Q & A

Q. Basic Structural Characterization

  • ¹H NMR : The Cbz group shows aromatic protons as a multiplet at δ 7.28–7.40 ppm and a CH₂ signal at δ 5.10–5.20 ppm. The ethyl group appears as a triplet (CH₂, δ 1.20–1.40 ppm) and a sextet (CH, δ 1.50–1.70 ppm).
  • IR : The Cbz group exhibits C=O stretches at ~1700 cm⁻¹ (carbamate) and ~1250 cm⁻¹ (C-O), while the carboxylic acid shows a broad O-H stretch at ~2500–3000 cm⁻¹ .

How can enantioselective syntheses for stereoisomers of this compound be designed, and what chiral auxiliaries are effective?

Advanced Stereochemical Control
Chiral pool synthesis using enantiopure starting materials (e.g., trans-4-aminocyclohexanol from ) ensures stereochemical fidelity. Asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) can induce enantioselectivity during cyclohexane ring formation. Chiral auxiliaries like Evans’ oxazolidinones or Oppolzer’s sultams are effective for controlling the Cbz-amino group’s configuration. Resolution via chiral HPLC (e.g., Chiralpak IA column) confirms enantiopurity .

What strategies improve aqueous solubility for biological assays without compromising stability?

Q. Methodological Solubility Enhancement

  • Salt formation : React the carboxylic acid with NaHCO₃ to form a sodium salt (solubility >50 mg/mL in H₂O).
  • Co-solvents : Use DMSO/PBS mixtures (<10% DMSO to avoid cytotoxicity).
  • Prodrug approaches : Temporarily esterify the carboxylic acid (e.g., methyl ester) for cell permeability, with in vivo hydrolysis .

How do steric effects from the 4-ethyl group impact nucleophilic acyl substitution reactions of the carboxylic acid?

Advanced Reactivity Analysis
The ethyl group hinders nucleophilic attack at the carbonyl carbon, reducing reaction rates. To enhance reactivity:

  • Activate the carbonyl with EDCI/DMAP or HOBt.
  • Use bulky nucleophiles (e.g., tert-butoxide) to leverage steric relief.
  • Monitor reaction progress via ¹³C NMR (shift from δ 175 ppm for acid to δ 165–170 ppm for activated intermediates) .

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